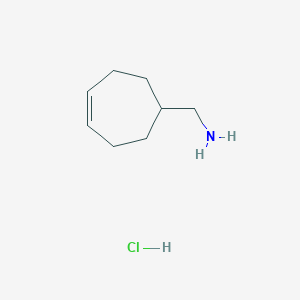
3-(3-Formylpyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Formylpyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms The compound is characterized by the presence of a formyl group attached to the pyrazole ring and a propanoic acid moiety
Mécanisme D'action
Target of Action
It is suggested that the compound might interact with certain enzymes or receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(3-Formylpyrazol-1-yl)propanoic acid .
Analyse Biochimique
Biochemical Properties
3-(3-formyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of the formyl group to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .
Cellular Effects
The effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by modulating transcription factors or other regulatory proteins. The compound’s ability to influence enzyme activity and gene expression highlights its potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved oxidative stress responses. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound’s presence can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox state. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular physiology .
Transport and Distribution
Within cells and tissues, 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(3-formyl-1H-pyrazol-1-yl)propanoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or nucleus. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylpyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate reagents to introduce the formyl and propanoic acid groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Formylpyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Carboxypyrazol-1-yl)propanoic acid.
Reduction: 3-(3-Hydroxymethylpyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(3-Formylpyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Formyl-1H-pyrazol-1-yl)propanoic acid: A closely related compound with similar structural features and reactivity.
3-(3-Hydroxymethylpyrazol-1-yl)propanoic acid: A reduced form of the compound with a hydroxymethyl group instead of a formyl group.
3-(3-Carboxypyrazol-1-yl)propanoic acid: An oxidized form with a carboxylic acid group in place of the formyl group.
Uniqueness
3-(3-Formylpyrazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-formylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-1-3-9(8-6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPVOTSMTUONHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
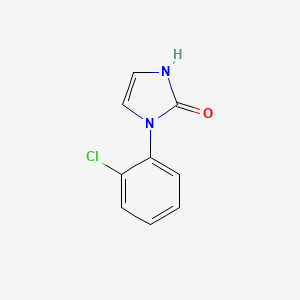

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)
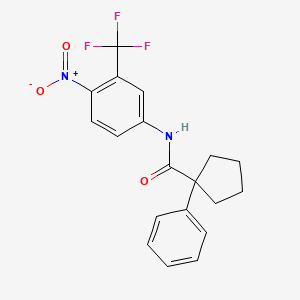
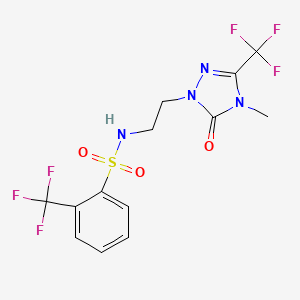
![1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide](/img/structure/B2637980.png)
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)
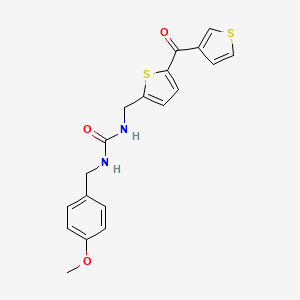
![1-[Phenyl(sulfonato)methyl]pyridin-1-ium](/img/structure/B2637983.png)

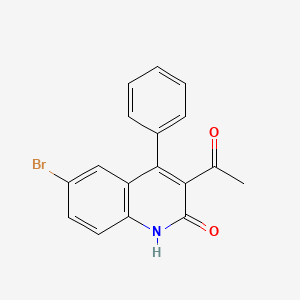
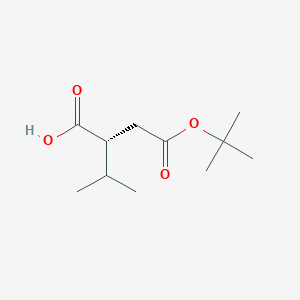
![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)
